molecular formula C14H10Cl2N4O B2915531 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)-3-(3,4-dichlorophenyl)urea CAS No. 218136-14-2

1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)-3-(3,4-dichlorophenyl)urea

Cat. No. B2915531
CAS RN: 218136-14-2
M. Wt: 321.16
InChI Key: IBRIJAUBWUCDFA-UHFFFAOYSA-N
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Description

1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)-3-(3,4-dichlorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, TAK-659. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel derivatives involving similar structural frameworks have been synthesized and analyzed for their chemical structures and potential applications. For example, derivatives with thiazolyl and triazolyl groups have been created to explore their antitumor activities, demonstrating the versatility of urea derivatives in drug design and development (Ling et al., 2008). Another study focused on heteroaromatic ureas, identifying indazole cores with specific substituents as effective TRPV1 antagonists, indicating their potential in pain management (Drizin et al., 2006).

Biological Activities and Applications

  • Investigations into the biological activities of urea derivatives have identified several compounds with promising antitumor, antimicrobial, and analgesic properties. For instance, the exploration of 5,6-fused heteroaromatic ureas revealed compounds that show significant in vivo analgesic activity upon oral administration, underscoring the therapeutic potential of such derivatives in treating pain (Drizin et al., 2006). Additionally, corrosion inhibition performance of triazinyl urea derivatives for mild steel in acidic conditions has been reported, indicating their utility in industrial applications to prevent material degradation (Mistry et al., 2011).

Environmental and Safety Aspects

  • The impact of urea derivatives on the environment and their safety profiles are also areas of active research. For example, the effect of urea on the formation of chlorinated aromatics in combustion flue gas has been studied, with findings suggesting that urea can influence the formation of environmentally hazardous compounds in waste incineration systems (Ren et al., 2021).

properties

IUPAC Name

1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N4O/c15-11-4-3-9(5-12(11)16)18-14(21)19-10-2-1-8-7-17-20-13(8)6-10/h3-5,8,10,13,17,20H,1-2,6-7H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXAVWNPLHEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNNC2CC1NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-(1H-indazol-6-yl)urea

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